molecular formula C9H13N3O5 B583530 cytidine-2'-13C CAS No. 478511-19-2

cytidine-2'-13C

Cat. No.: B583530
CAS No.: 478511-19-2
M. Wt: 244.211
InChI Key: UHDGCWIWMRVCDJ-OGBLAGJQSA-N
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Description

Cytidine-2’-13C: is a labeled nucleoside analog where the carbon-13 isotope is incorporated at the 2’ position of the ribose sugar. This compound is a derivative of cytidine, a nucleoside molecule formed when cytosine is attached to a ribose ring. Cytidine is a key component of ribonucleic acid (RNA) and plays a crucial role in cellular processes, including protein synthesis and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cytidine-2’-13C involves the incorporation of the carbon-13 isotope into the ribose sugar. One common method is the chemical synthesis of the labeled ribose followed by its attachment to cytosine. The synthesis typically involves:

    Preparation of Labeled Ribose: The ribose sugar is synthesized with the carbon-13 isotope at the 2’ position. This can be achieved through various chemical reactions, including the use of labeled precursors.

    Attachment to Cytosine: The labeled ribose is then attached to cytosine through a glycosidic bond formation. This step often involves the use of protecting groups to ensure selective reaction at the desired position.

Industrial Production Methods: Industrial production of cytidine-2’-13C may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Cytidine-2’-13C undergoes various chemical reactions, including:

    Oxidation: Cytidine can be oxidized to form uridine, another nucleoside.

    Reduction: Reduction reactions can convert cytidine to deoxycytidine.

    Substitution: Substitution reactions can modify the functional groups on the cytosine or ribose moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Uridine

    Reduction: Deoxycytidine

    Substitution: Various substituted cytidine derivatives

Scientific Research Applications

Cytidine-2’-13C has numerous applications in scientific research, including:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids.

    Biology: Employed in metabolic labeling experiments to track the incorporation of nucleosides into RNA.

    Medicine: Utilized in research on RNA-related diseases and the development of nucleoside analog drugs.

    Industry: Applied in the production of labeled compounds for pharmaceutical research and development.

Mechanism of Action

Cytidine-2’-13C exerts its effects primarily through its incorporation into RNA. The labeled nucleoside is phosphorylated by cellular kinases to form cytidine triphosphate, which is then incorporated into RNA during transcription. The carbon-13 label allows for the tracking and analysis of RNA molecules using NMR spectroscopy, providing insights into RNA structure, dynamics, and interactions.

Comparison with Similar Compounds

    Cytidine: The unlabeled parent compound.

    Deoxycytidine: A deoxyribonucleoside analog where the ribose sugar lacks a hydroxyl group at the 2’ position.

    Uridine: An oxidized form of cytidine.

    Cytidine-5’-triphosphate: A phosphorylated form of cytidine used in RNA synthesis.

Uniqueness: Cytidine-2’-13C is unique due to the incorporation of the carbon-13 isotope, which allows for specific applications in NMR spectroscopy and metabolic labeling. This isotopic labeling provides a powerful tool for studying nucleic acid structure and function in a way that is not possible with the unlabeled compounds.

Biological Activity

Cytidine-2'-13C is a stable isotope-labeled analog of cytidine, which plays a significant role in various biological processes, particularly in nucleic acid metabolism. This article delves into its biological activity, mechanisms of action, and potential applications in research and clinical settings.

Overview of Cytidine and Its Analog

Cytidine is a nucleoside composed of a pyrimidine base (cytosine) and a ribose sugar. It is crucial for the synthesis of RNA and serves as a building block for nucleotides. The incorporation of stable isotopes like carbon-13 into cytidine allows for advanced tracking and analysis of metabolic pathways involving nucleosides.

  • Metabolic Pathways : this compound is utilized in metabolic studies to trace the pathways of nucleoside metabolism. It is particularly relevant in understanding the deamination process mediated by cytidine deaminase (CDA), which converts cytidine to uridine. The activity of CDA can significantly influence the pharmacokinetics of cytidine analogs used in cancer therapy, such as gemcitabine, which is often administered in conjunction with cytidine analogs to enhance therapeutic efficacy .
  • Role in Cancer Therapy : The biological activity of this compound has been studied in the context of cancer treatment. Research indicates that the metabolism of cytidine and its analogs can affect the sensitivity of cancer cells to chemotherapeutic agents. For instance, variations in CDA activity among patients can lead to different responses to treatments involving gemcitabine, highlighting the importance of understanding individual metabolic profiles .

Case Studies and Research Findings

Several studies have explored the implications of using this compound in various biological contexts:

  • Study on CDA Activity : A study investigated the correlation between CDA activity and clinical outcomes in patients treated with gemcitabine. It was found that patients with lower CDA activity exhibited better responses to treatment, suggesting that cytidine metabolism plays a critical role in therapeutic effectiveness .
  • Metabolic Profiling : Another research utilized stable isotope labeling with this compound to analyze cellular metabolism in different cancer cell lines. The findings demonstrated that cancer cells exhibit distinct metabolic profiles compared to normal cells, which can be exploited for targeted therapies .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study FocusKey FindingsReference
CDA Activity and GemcitabineLower CDA activity correlated with better treatment outcomes
Metabolic Pathway AnalysisDistinct metabolic profiles between cancerous and non-cancerous cells
Enzymatic ReactionsRole of zinc in CDA activity affecting cytidine metabolism

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-OGBLAGJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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